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Compound Name: ROCK-IN-11

Cat. No.: B2649938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ROCK-IN-11, identified as "example 94" in patent literature, is a potent inhibitor of Rho-

associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][3][4][5][6][7][8]

These serine/threonine kinases are key regulators of the actin cytoskeleton and are implicated

in a multitude of cellular processes, including cell adhesion, migration, proliferation, and

apoptosis. The Rho/ROCK signaling pathway has been shown to be dysregulated in various

pathological conditions, making it an attractive target for therapeutic intervention, particularly in

the field of oncology. This technical guide provides a comprehensive overview of ROCK-IN-11,

including its mechanism of action, quantitative data, detailed experimental protocols, and a

visualization of the associated signaling pathway.
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Property Value Reference

Full Chemical Name

tert-Butyl-5-(tert-

butoxycarbonyl(2-(3-(1-(tert-

butoxycarbonyl)pyrrolidin-3-

yloxy)phenyl)pyrimidin-4-

yl)amino)-1H-indazole-1-

carboxylate

Patent US9815820B2

Molecular Formula C₂₀H₂₁FN₅O₃S MedChemExpress, TargetMol

Molecular Weight 436.484 g/mol MedChemExpress, TargetMol

CAS Number 445267-51-6 CymitQuimica

Table 2: In Vitro Biological Activity of ROCK-IN-11
Target Assay Type IC₅₀ Reference

ROCK1
Kinase Inhibition

Assay
≤ 5 µM MedChemExpress

ROCK2
Kinase Inhibition

Assay
≤ 5 µM MedChemExpress

Mechanism of Action
ROCK-IN-11 functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2. By binding

to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream

substrates. The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase

RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates

numerous substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target

Subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, leading to

changes in cell shape and motility. The inhibition of MYPT1 by ROCK leads to a sustained

phosphorylated (active) state of MLC. ROCK-IN-11, by inhibiting ROCK, prevents these

downstream phosphorylation events, thereby disrupting the signaling cascade that promotes

cancer cell invasion and proliferation.
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Caption: The Rho/ROCK signaling pathway and the inhibitory action of ROCK-IN-11.

Experimental Protocols
Synthesis of ROCK-IN-11 (Example 94)
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The synthesis of ROCK-IN-11 is detailed in U.S. Patent US9815820B2. The key final step

involves the reaction of tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-

indazole-1-carboxylate with a suitable boronic acid or ester under Suzuki coupling conditions. A

detailed, step-by-step protocol is outlined below:

Step 1: Synthesis of tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-yl)amino)-1H-

indazole-1-carboxylate

To a solution of tert-butyl 5-amino-1H-indazole-1-carboxylate in a suitable aprotic solvent

(e.g., anhydrous dioxane), add a non-nucleophilic base (e.g., sodium hydride) at 0 °C.

Allow the reaction to stir for 30 minutes at 0 °C.

Add 2,4-dichloropyrimidine to the reaction mixture and slowly warm to room temperature.

Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time

(e.g., 12 hours).

After cooling, quench the reaction with water and extract the product with an organic solvent

(e.g., ethyl acetate).

Purify the crude product by column chromatography on silica gel to yield the desired

intermediate.

Step 2: Suzuki Coupling to form ROCK-IN-11

In a reaction vessel, combine tert-butyl 5-(tert-butoxycarbonyl(2-chloropyrimidin-4-

yl)amino)-1H-indazole-1-carboxylate, (3-(1-(tert-butoxycarbonyl)pyrrolidin-3-

yloxy)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium

carbonate) in a mixture of solvents (e.g., toluene, ethanol, and water).

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

Heat the reaction mixture under reflux for the required duration (e.g., 16 hours).

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture and partition between water and an organic

solvent (e.g., ethyl acetate).

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the residue by flash column chromatography to obtain the final product, ROCK-IN-11.

ROCK1 and ROCK2 Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of ROCK-
IN-11 against ROCK1 and ROCK2 kinases. Specific conditions may vary based on the

commercial source of the enzymes and reagents.

Materials:

Recombinant human ROCK1 and ROCK2 enzymes

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

Substrate (e.g., a fluorescently labeled peptide derived from a known ROCK substrate like

S6K)

ATP solution

ROCK-IN-11 (dissolved in DMSO)

384-well plates

Plate reader capable of detecting the fluorescent signal

Procedure:

Prepare a serial dilution of ROCK-IN-11 in DMSO.

In a 384-well plate, add the kinase buffer.

Add the ROCK-IN-11 dilutions to the wells. Include a positive control (no inhibitor) and a

negative control (no enzyme).
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Add the recombinant ROCK1 or ROCK2 enzyme to the appropriate wells and incubate for a

short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., EDTA solution).

Measure the fluorescent signal using a plate reader. The signal will be inversely proportional

to the kinase activity.

Calculate the percent inhibition for each concentration of ROCK-IN-11 and determine the

IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow
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Caption: A generalized workflow for the synthesis and in vitro evaluation of ROCK-IN-11.

Conclusion
ROCK-IN-11 is a potent, patent-disclosed inhibitor of ROCK1 and ROCK2 kinases. Its ability to

modulate the Rho/ROCK signaling pathway makes it a valuable research tool for investigating

the roles of these kinases in various cellular processes and a potential starting point for the
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development of novel therapeutics, particularly in the context of cancer. The information

provided in this technical guide serves as a comprehensive resource for researchers and drug

development professionals interested in the further exploration and application of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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